alpha-Calacorene

Descripción general

Descripción

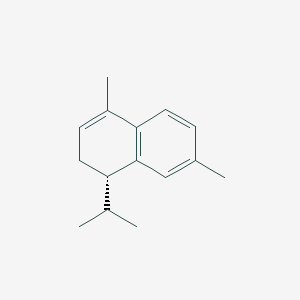

Alpha-Calacorene: is an organic compound with the molecular formula C15H20 . It is a sesquiterpene, a class of terpenes that consist of three isoprene units. This compound is known for its presence in various essential oils and its distinctive aromatic properties. It is also referred to by its systematic name, 1-Isopropyl-4,7-dimethyl-1,2-dihydronaphthalene .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Calacorene can be synthesized through several methods, including the cyclization of appropriate precursors. One common synthetic route involves the cyclization of geranylacetone under acidic conditions to form the naphthalene ring system. The reaction typically requires a strong acid catalyst, such as sulfuric acid or phosphoric acid , and is conducted at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources, such as essential oils of certain plants. The extraction process involves steam distillation, where the plant material is subjected to steam, and the volatile compounds are collected and condensed. The essential oil is then subjected to further purification steps, such as fractional distillation, to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Calacorene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include and .

Reduction: Reduction of this compound can yield saturated hydrocarbons. using as a catalyst is a typical method.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine in carbon tetrachloride solvent.

Major Products:

Oxidation: this compound alcohols, ketones, and carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated this compound derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Research indicates that alpha-Calacorene exhibits significant antibacterial activity, particularly against gram-negative bacteria. It interacts with the Bam A protein complex, disrupting normal cellular functions and inhibiting bacterial growth. This interaction suggests potential applications in developing new antibacterial agents targeting similar pathways.

Antioxidant Activity

this compound has demonstrated antioxidant properties, effectively scavenging free radicals in various assays. Its ability to mitigate oxidative stress positions it as a promising candidate for therapeutic applications aimed at combating oxidative damage.

Anti-Inflammatory Effects

Studies have shown that this compound can reduce the secretion of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound may play a role in developing anti-inflammatory therapies .

Chemistry

- Model Compound : Used in studies of sesquiterpene synthesis and reactivity.

- Synthetic Pathways : Investigated for its synthesis methods and reactivity patterns.

Biology

- Antimicrobial Research : Evaluated for its potential as an antimicrobial agent against various pathogens.

- Cellular Mechanisms : Studied for its effects on cell signaling pathways and gene expression.

Medicine

- Therapeutic Potential : Ongoing research into its use as an antimicrobial and anti-inflammatory agent.

- Drug Development : Investigated as a lead compound for new antibacterial drugs.

Industry

- Fragrance Industry : Utilized due to its aromatic properties, contributing to the formulation of essential oils.

Case Study 1: Antioxidant Evaluation

A comprehensive evaluation of essential oils rich in this compound demonstrated significant radical scavenging activity using DPPH and ABTS assays. Oils with higher concentrations of this compound showed superior antioxidant potential compared to those with lower concentrations .

Case Study 2: Anti-Inflammatory Mechanism

In vitro studies revealed that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by LPS. This indicates a potential pathway for developing anti-inflammatory therapies based on this compound .

Mecanismo De Acción

The mechanism of action of alpha-Calacorene involves its interaction with specific molecular targets. In antibacterial applications, this compound inhibits the Bam A protein in gram-negative bacteria. This protein is part of the β-barrel assembly machinery complex, which is essential for the proper folding and insertion of outer membrane proteins. By inhibiting Bam A, this compound disrupts the bacterial cell membrane, leading to cell death .

Comparación Con Compuestos Similares

Alpha-Calacorene is compared with other sesquiterpenes such as:

- Alpha-Caryophyllene

- Alpha-Humulene

- Alpha-Cubebene

Uniqueness: this compound is unique due to its specific aromatic properties and its presence in certain essential oils. Unlike alpha-Caryophyllene and alpha-Humulene, which are more commonly found in various plant species, this compound is less widespread and is often associated with specific plants like Reunion vetiver .

Actividad Biológica

Alpha-Calacorene is a sesquiterpene compound found in various essential oils, particularly those derived from plants in the Asteraceae family. Its biological activities have garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects. This article synthesizes research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Composition

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It is often found alongside other terpenes in essential oils. For example, in a study of essential oils from Baccharis species, this compound was identified among other significant compounds such as γ-muurolene and δ-cadinene .

1. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress and preventing cellular damage. Various studies have assessed the antioxidant capacity of essential oils containing this compound using methods such as DPPH and ORAC assays.

| Essential Oil Source | DPPH Assay (μmol TE/g) | ORAC Assay (μmol TE/g) |

|---|---|---|

| Baccharis organensis | 900–1203 | 800+ |

| Baccharis burchellii | Not significant | 600 |

The essential oils from Baccharis species showed strong antioxidant activity attributed to their sesquiterpene content, including this compound .

2. Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties, which are essential for therapeutic applications in conditions like arthritis and other inflammatory diseases. In a study involving carrageenan-induced paw edema in mice, the administration of essential oil containing this compound resulted in a significant reduction of inflammation compared to control groups.

- Dosage: 12.5 - 50 mg/kg

- Effect: Reduced paw edema volume significantly after 3 hours.

This suggests that this compound may inhibit inflammatory mediators, contributing to its therapeutic potential .

3. Antimicrobial Activity

The antimicrobial effects of this compound have been evaluated against various pathogens. Studies indicate that essential oils rich in this compound exhibit varying degrees of antimicrobial activity.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Candida albicans | Not effective |

While some studies report moderate effectiveness against certain bacteria, others indicate limited or no activity against fungi .

Case Study 1: Antioxidant Evaluation

In a comprehensive evaluation of antioxidant activities of various essential oils, this compound-rich oils demonstrated significant radical scavenging activity. The study utilized both DPPH and ABTS assays to quantify the antioxidant potential, revealing that oils with higher concentrations of this compound showed superior results compared to those with lower concentrations .

Case Study 2: Anti-Inflammatory Mechanism

A recent study investigated the anti-inflammatory mechanisms of this compound through its effects on cytokine production in vitro. Results indicated that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a potential pathway for developing anti-inflammatory therapies based on this compound.

Propiedades

IUPAC Name |

(1S)-4,7-dimethyl-1-propan-2-yl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-7,9-10,13H,8H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUMXRBKJIDIAY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201020798 | |

| Record name | alpha-calacorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21391-99-1 | |

| Record name | α-Calacorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21391-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-calacorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201020798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the research suggest any potential practical applications for alpha-Calacorene?

A2: One study indicates that this compound is a significant component (7.58%) of an essential oil isolate (E1) derived from rosemytle (Rhodomyrtus tomentosa) leaves. [] This isolate exhibited antibacterial activity against Shigella dysenteriae and Salmonella typhi, the bacteria responsible for dysentery and typhoid fever, respectively. [] This finding suggests that rosemytle leaves, and potentially this compound itself, could be further investigated for their potential in developing treatments for these bacterial infections.

Q2: Has the absolute configuration of this compound been determined, and if so, how does it relate to its natural occurrence?

A3: Yes, researchers have successfully determined the absolute configuration of (-)-3-hydroxy-alpha-calacorene, a derivative of this compound. [] Using X-ray crystallography, they established the absolute configuration of the compound isolated from Heterotheca inuloides Cass. (Asteraceae) as (8R)-(-)-3-hydroxy-alpha-calacorene. [] Further investigation revealed that the configuration of 3-hydroxy-alpha-calacorene differed between plant families: cotton and kenaf (both Malvaceae) possessed the same configuration, while H. inuloides exhibited the opposite. [] This difference highlights the importance of considering stereochemistry when studying the biological activity and potential applications of this compound and its derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.